

An In-depth Technical Guide to 2,3-Dimethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dimethoxy-6-nitropyridine**

Cat. No.: **B1354704**

[Get Quote](#)

CAS Number: 79491-44-4

Affiliation: Google AI Research

Introduction

2,3-Dimethoxy-6-nitropyridine is a substituted pyridine derivative with the chemical formula $C_7H_8N_2O_4$ and a molecular weight of 184.15 g/mol .^[1] This compound belongs to the class of nitropyridines, which are of significant interest in medicinal and materials chemistry. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the strategic placement of substituents like methoxy and nitro groups can profoundly influence the molecule's chemical reactivity and biological activity.^[2]

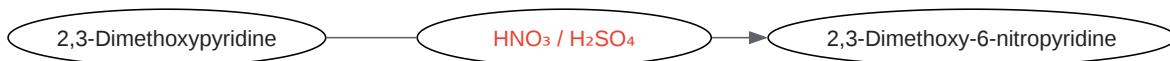
This guide provides a comprehensive technical overview of **2,3-Dimethoxy-6-nitropyridine** for researchers, scientists, and professionals in drug development. It is important to note that while the compound is commercially available, detailed experimental data such as specific synthesis protocols and spectroscopic characterizations are not extensively reported in publicly accessible scientific literature. Therefore, this document will leverage established principles of heterocyclic chemistry and data from closely related analogues to present plausible synthetic routes, predict spectroscopic characteristics, and discuss potential applications.

Physicochemical Properties and Safety

While a specific Safety Data Sheet (SDS) for **2,3-Dimethoxy-6-nitropyridine** is not readily available, data from structurally similar nitropyridine derivatives allows for an informed assessment of its potential hazards.

Table 1: Physicochemical and Inferred Safety Data for **2,3-Dimethoxy-6-nitropyridine**

Property	Value/Information	Source/Analogue
CAS Number	79491-44-4	[1] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₈ N ₂ O ₄	[1]
Molecular Weight	184.15 g/mol	[1]
Appearance	Likely a yellow crystalline solid	Inferred from related nitropyridines
Solubility	Expected to be soluble in common organic solvents (e.g., CH ₂ Cl ₂ , CHCl ₃ , EtOAc) and sparingly soluble in water.	General chemical principles
Hazard Statements (Inferred)	Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	Based on SDS for 2-Methoxy-3-nitropyridine and 2-Amino-6-methoxy-3-nitropyridine [7] [8]
Precautionary Measures	Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.	[7]
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly closed.	[7]


Plausible Synthetic Routes

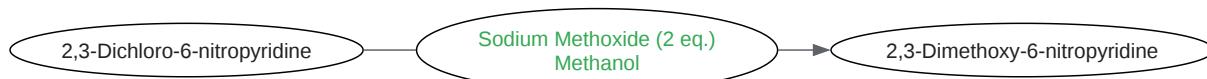
The synthesis of **2,3-Dimethoxy-6-nitropyridine** can be logically approached through several established methods for the functionalization of pyridine rings. Below are two plausible synthetic pathways.

Route 1: Nitration of a Dimethoxypyridine Precursor

A common method for the introduction of a nitro group onto an activated pyridine ring is through electrophilic nitration.

Plausible Synthetic Route via Nitration

[Click to download full resolution via product page](#)


Caption: Plausible Synthetic Route via Nitration.

In this approach, the starting material, 2,3-dimethoxypyridine, is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The methoxy groups are electron-donating and activate the pyridine ring towards electrophilic substitution. The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity.

Route 2: Nucleophilic Aromatic Substitution

An alternative and often highly regioselective method involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridine precursor.

Plausible Synthetic Route via SNAr

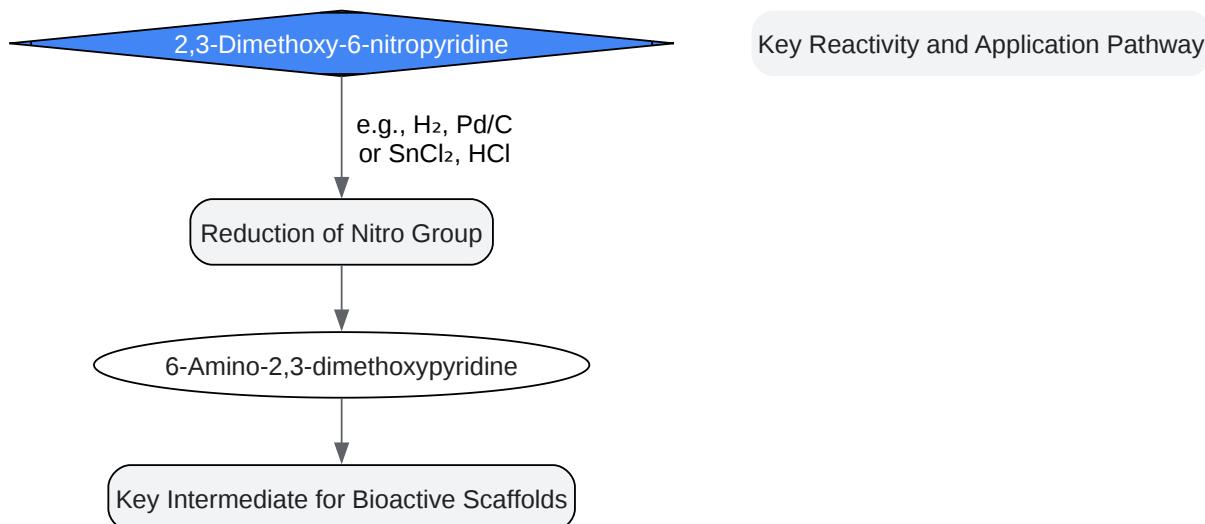
[Click to download full resolution via product page](#)

Caption: Plausible Synthetic Route via SNAr.

This pathway would likely start with a dihalonitropyridine, such as 2,3-dichloro-6-nitropyridine. The strong electron-withdrawing effect of the nitro group activates the pyridine ring for nucleophilic attack. Treatment with two equivalents of sodium methoxide in methanol would lead to the sequential displacement of both chloride ions to yield the desired product. This method often provides better control over the isomer distribution compared to electrophilic nitration.

Predicted Spectroscopic Characteristics

While experimental spectra for **2,3-Dimethoxy-6-nitropyridine** are not readily available, its key spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.


Table 2: Predicted Spectroscopic Data for **2,3-Dimethoxy-6-nitropyridine**

Spectroscopy	Predicted Features	Rationale
¹ H NMR	<ul style="list-style-type: none">- Two aromatic protons (doublets) in the range of δ 6.5-8.5 ppm.- Two methoxy singlets (3H each) around δ 3.9-4.2 ppm.	The electron-withdrawing nitro group will deshield the adjacent aromatic proton, shifting it downfield. The methoxy groups will appear as sharp singlets.
¹³ C NMR	<ul style="list-style-type: none">- Six distinct aromatic carbon signals.- Two methoxy carbon signals around δ 55-65 ppm.	The carbon bearing the nitro group will be significantly deshielded. The carbons attached to the methoxy groups will also be shifted downfield.
IR Spectroscopy	<ul style="list-style-type: none">- Strong asymmetric and symmetric N-O stretching bands for the nitro group at approx. 1520-1560 cm^{-1} and 1340-1380 cm^{-1}.- C-O stretching bands for the methoxy groups around 1020-1250 cm^{-1}.- Aromatic C-H and C=C/C=N stretching vibrations.	These are characteristic absorption frequencies for the respective functional groups.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M^+) at m/z 184.	Corresponding to the molecular weight of the compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of **2,3-Dimethoxy-6-nitropyridine** is primarily dictated by the interplay between the electron-rich methoxy groups and the electron-withdrawing nitro group on the pyridine ring.

Key Reactions and Transformations

[Click to download full resolution via product page](#)

Caption: Key Reactivity and Application Pathway.

- Reduction of the Nitro Group: The most significant reaction for its application in drug discovery is the reduction of the nitro group to an amine. This transformation is readily achieved using various reducing agents such as catalytic hydrogenation (e.g., H_2 over Pd/C) or metal/acid combinations (e.g., $SnCl_2$ in HCl).[3] The resulting 6-amino-2,3-dimethoxypyridine is a versatile building block.
- Nucleophilic Aromatic Substitution: While the methoxy groups are generally poor leaving groups, under harsh conditions or with specific activation, they could potentially be displaced by strong nucleophiles.

Role as a Pharmaceutical Intermediate

The 6-amino-2,3-dimethoxypyridine, derived from the title compound, is a valuable precursor for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[9][10] These fused ring systems are recognized pharmacophores in medicinal chemistry and have been investigated for a wide range of therapeutic applications, including as anticancer

agents.^[9]^[10] The amino group can be further functionalized to construct the pyrimidine ring, and the methoxy groups can be retained or modified to modulate the compound's solubility, metabolic stability, and target binding affinity.

Generalized Experimental Protocols

The following are generalized procedures for key transformations involving nitropyridines. These should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: General Procedure for the Nitration of a Substituted Pyridine

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
- **Addition of Substrate:** Slowly add the substituted pyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- **Addition of Nitrating Agent:** Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.
- **Reaction:** After the addition is complete, allow the reaction to stir at room temperature or gently heat as required, monitoring the progress by TLC or LC-MS.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.
- **Purification:** Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: General Procedure for the Reduction of a Nitropyridine

- **Setup:** Dissolve the nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid) in a flask.

- Catalyst Addition (for Hydrogenation): Add a catalytic amount of palladium on carbon (5-10 mol%).
- Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) while stirring vigorously.
- Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
- Purification: Concentrate the filtrate under reduced pressure and purify the resulting aminopyridine by recrystallization or column chromatography.

Conclusion

2,3-Dimethoxy-6-nitropyridine is a valuable chemical intermediate with significant potential in the synthesis of complex heterocyclic molecules for drug discovery and development. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of nitropyridines. The key transformation of this compound, the reduction of its nitro group, provides access to a versatile aminopyridine building block, which is a precursor to privileged scaffolds in medicinal chemistry. This guide provides a solid foundation for researchers to design synthetic strategies and explore the applications of this and related compounds.

References

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- 2a biotech. (n.d.). **2,3-DIMETHOXY-6-NITROPYRIDINE**.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-6-methoxy-3-nitropyridine. Retrieved from a generic SDS source for the compound.
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine.
- Thigulla, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Letters in Organic Chemistry, 19(5), 406-427.
- Ali, I., et al. (2015). Heterocyclic Scaffolds: Centrality in Anticancer Drug Development. Current Drug Targets, 16(7), 711-734.

- Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. *RSC Advances*, 13, 6549-6571.
- Kamal, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. *RSC Advances*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [TRANS-4,4-DIMETHYL-2-PENTENE\(690-08-4\) 1H NMR spectrum](http://chemicalbook.com) [chemicalbook.com]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethoxy-6-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1354704#2-3-dimethoxy-6-nitropyridine-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com